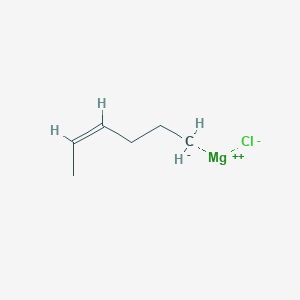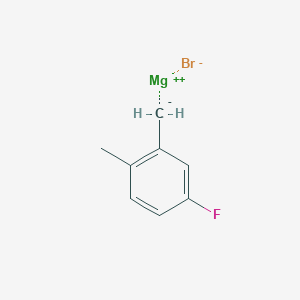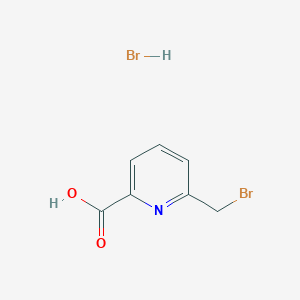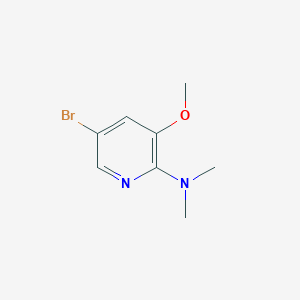![molecular formula C12H11BO4 B6302453 [6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid CAS No. 1809899-19-1](/img/structure/B6302453.png)
[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of C12H11BO4 .
Molecular Structure Analysis
The InChI code for “[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid” is 1S/C12H11BO4/c1-17-12(14)10-3-2-9-7-11(13(15)16)5-4-8(9)6-10/h2-7,15-16H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
“[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid” has been used as a reactant in several chemical reactions. These include Suzuki-Miyaura coupling, enantioselective a-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .Physical And Chemical Properties Analysis
“[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid” has a molecular weight of 230.03 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are both 230.0750390 g/mol . The compound has a topological polar surface area of 66.8 Ų and contains 17 heavy atoms .Wissenschaftliche Forschungsanwendungen
Prodrug Synthesis
This compound has been used in the synthesis of prodrugs . A prodrug is a medication or compound that, after administration, is metabolized into a pharmacologically active drug. In this case, the compound is used to esterify the carboxyl group in the naproxen molecule with the aim of changing the physicochemical properties of naproxen and providing a prodrug with a tendency to reduce gastric irritation .
Pain and Inflammation Treatment
The compound has been linked to the treatment of pain, joint swelling, and symptoms of arthritis . This is achieved by blocking the action of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins that are produced in response to injury or certain diseases and cause pain, swelling, and inflammation .
Safety and Hazards
“[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid” is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Wirkmechanismus
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .
Biochemical Pathways
The compound is involved in several biochemical pathways, including the enantioselective α-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes . These reactions are crucial for the synthesis of various organic compounds.
Pharmacokinetics
It’s worth noting that the compound’s gi absorption is reported to be high , which could potentially impact its bioavailability.
Result of Action
Given its involvement in various biochemical reactions, it can be inferred that the compound plays a significant role in the synthesis of various organic compounds .
Action Environment
It’s worth noting that the compound is typically stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions are necessary to maintain its stability.
Eigenschaften
IUPAC Name |
(6-methoxycarbonylnaphthalen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO4/c1-17-12(14)10-3-2-9-7-11(13(15)16)5-4-8(9)6-10/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUXVYRRYGOFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














